4-(Bromomethyl)-4-fluoropiperidine hydrobromide
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Overview
Description
4-(Bromomethyl)-4-fluoropiperidine hydrobromide is a chemical compound that belongs to the class of halogenated piperidines. It is characterized by the presence of both bromine and fluorine atoms attached to a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural properties.
Scientific Research Applications
4-(Bromomethyl)-4-fluoropiperidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-fluoropiperidine hydrobromide typically involves the bromination of 4-fluoropiperidine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and reduced waste. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-fluoropiperidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Comparison with Similar Compounds
Similar Compounds
4-Bromopiperidine hydrobromide: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
4-(Bromomethyl)pyridine hydrobromide: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and uses.
Uniqueness
4-(Bromomethyl)-4-fluoropiperidine hydrobromide is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it a versatile intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
4-(bromomethyl)-4-fluoropiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrFN.BrH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCMSVVERKJKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CBr)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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